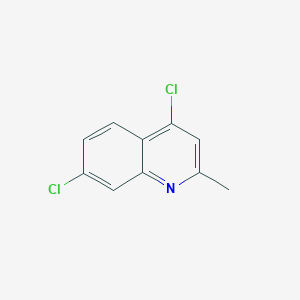

4,7-Dichloro-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYCALFKBCOYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357603 | |

| Record name | 4,7-dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50593-69-6 | |

| Record name | 4,7-dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dichloro-methylquinolines: A Case of Data Scarcity for 4,7-Dichloro-2-methylquinoline and a Detailed Profile of 4,7-Dichloroquinoline

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed experimental data for 4,7-Dichloro-2-methylquinoline. While its existence is confirmed through its Chemical Abstracts Service (CAS) number and availability from chemical suppliers, essential chemical properties, experimental protocols, and biological activity data are not extensively reported. This guide provides the available identification data for this compound and, for comparative and contextual purposes, offers an in-depth technical profile of the closely related and well-documented compound, 4,7-Dichloroquinoline.

Part 1: this compound (CAS: 50593-69-6)

A thorough search for the chemical and physical properties of this compound has yielded limited information. While the compound is commercially available, detailed experimental data regarding its melting point, boiling point, and spectral characteristics are not present in readily accessible scientific literature. One major supplier notes that analytical data is not collected for this product, and the buyer assumes responsibility for confirming its identity and purity.[1]

Chemical Identification

The fundamental identification details for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇Cl₂N | [1][2][3][4] |

| Molecular Weight | 212.08 g/mol | [1][3][4] |

| CAS Number | 50593-69-6 | [2][3][4][5] |

| Physical Form | Solid | [1] |

Part 2: 4,7-Dichloroquinoline (CAS: 86-98-6) - A Detailed Technical Profile

Disclaimer: The following information pertains to 4,7-Dichloroquinoline, a distinct chemical compound from this compound. It is provided here as a reference due to the extensive availability of its data.

4,7-Dichloroquinoline is a critical intermediate in the synthesis of several widely used antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine.[6][7] Its chemical properties and synthesis are well-documented in scientific literature.

Chemical and Physical Properties

The key chemical and physical properties of 4,7-Dichloroquinoline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | [6][8][9] |

| Molecular Weight | 198.05 g/mol | [6][8] |

| Melting Point | 81-88 °C | [10][11] |

| Boiling Point | 317 °C | [6] |

| Appearance | White to yellow or brown powder/crystals | [6][11] |

| Solubility | Soluble in chloroform |

Spectral Data

| Type | Key Features |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available.[12] |

| Mass Spectrometry | Mass spectral data available.[9][13] |

| Infrared (IR) Spectroscopy | IR spectral data available.[9] |

Experimental Protocols

Synthesis of 4,7-Dichloroquinoline:

A common and well-established method for the synthesis of 4,7-dichloroquinoline proceeds via the Gould-Jacobs reaction, starting from m-chloroaniline. The general steps are outlined below.[6][14]

-

Condensation: m-Chloroaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated, typically on a steam bath, to drive the condensation reaction and form an intermediate, ethyl α-carbethoxy-β-m-chloroanilinoacrylate.[14]

-

Cyclization: The intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (e.g., boiling) to induce cyclization, forming 7-chloro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester.[14]

-

Saponification and Decarboxylation: The resulting ester is saponified using a base like sodium hydroxide, followed by acidification. The resulting 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is then decarboxylated by heating in a high-boiling point solvent to yield 7-chloro-4-quinolinol.[14]

-

Chlorination: The final step involves the chlorination of 7-chloro-4-quinolinol, typically using phosphorus oxychloride (POCl₃), to yield the final product, 4,7-dichloroquinoline.[10][14] The crude product is then purified, often by recrystallization.[14]

Biological Activity and Applications

The primary significance of 4,7-dichloroquinoline lies in its role as a precursor for the synthesis of 4-aminoquinoline antimalarial drugs.[6] The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that impart biological activity.

Recent studies have also explored the insecticidal properties of 4,7-dichloroquinoline and its derivatives, showing lethal effects against the larvae of mosquito species that are vectors for malaria and dengue fever.[7][15][16]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4,7-dichloroquinoline and its subsequent use in the preparation of the antimalarial drug, Chloroquine.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS: 50593-69-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 001chemical.com [001chemical.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 50593-69-6 [chemicalbook.com]

- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 7. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 8. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 10. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum [chemicalbook.com]

- 13. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4,7-Dichloro-2-methylquinoline from 3-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthetic pathway for the preparation of 4,7-dichloro-2-methylquinoline, a key intermediate in pharmaceutical synthesis, starting from 3-chloroaniline. The synthesis proceeds via a Conrad-Limpach reaction to form the key intermediate, 7-chloro-4-hydroxy-2-methylquinoline, followed by a dehydroxylative chlorination to yield the final product.

Overall Synthesis Pathway

The synthesis of this compound from 3-chloroaniline is achieved through a two-step process. The first step is a Conrad-Limpach reaction involving the condensation of 3-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized at high temperature to yield 7-chloro-4-hydroxy-2-methylquinoline. The second step involves the chlorination of the 4-hydroxy group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the target molecule, this compound.

Overall synthesis pathway for this compound.

Step 1: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline (Conrad-Limpach Reaction)

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[1] This step involves two key transformations: the initial condensation of 3-chloroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(3-chloroanilino)crotonate, followed by a high-temperature thermal cyclization.

Experimental Protocol: Condensation

A common procedure for the formation of the anilinocrotonate intermediate involves heating the aniline and β-ketoester, often with a catalytic amount of acid, and removing the water that is formed.[2]

-

To a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloroaniline (1.0 eq), ethyl acetoacetate (1.0 eq), benzene (as a solvent to facilitate azeotropic removal of water), and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.

-

Remove the solvent under reduced pressure to yield the crude ethyl 3-(3-chloroanilino)crotonate. This intermediate can often be used in the next step without further purification.

Experimental Protocol: Cyclization

The cyclization of the intermediate requires high temperatures, typically achieved by using a high-boiling point solvent.

-

In a flask equipped with a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or mineral oil to approximately 250 °C.

-

Slowly add the crude ethyl 3-(3-chloroanilino)crotonate from the previous step to the hot solvent.

-

Maintain the temperature for a specified period to allow for the intramolecular cyclization and elimination of ethanol.

-

Cool the reaction mixture, which should cause the product, 7-chloro-4-hydroxy-2-methylquinoline, to precipitate.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization.

| Parameter | Value/Condition | Reference |

| Reactants | 3-Chloroaniline, Ethyl acetoacetate | [1] |

| Intermediate | Ethyl 3-(3-chloroanilino)crotonate | [2] |

| Cyclization Temp. | ~250 °C | |

| Cyclization Solvent | Dowtherm A or Mineral Oil |

Step 2: Synthesis of this compound (Chlorination)

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step, often accomplished using phosphorus oxychloride (POCl₃).[3] This reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[4]

Experimental Protocol: Chlorination

The following protocol is adapted from the chlorination of the analogous 7-chloro-4-hydroxyquinoline.[3]

-

In a round-bottomed flask equipped with a reflux condenser and a stirrer, add 7-chloro-4-hydroxy-2-methylquinoline (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess POCl₃ under reduced pressure.

-

Slowly and carefully quench the reaction by pouring the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution to a pH of 7-9 with a suitable base, such as an aqueous solution of sodium bicarbonate or sodium hydroxide. This will precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Experimental workflow for the chlorination of 7-chloro-4-hydroxy-2-methylquinoline.

| Parameter | Value/Condition | Reference |

| Substrate | 7-Chloro-4-hydroxy-2-methylquinoline | [3] |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [3] |

| Reaction Temp. | Reflux (105-110 °C) | [3] |

| Reaction Time | 1-2 hours | [3] |

| Work-up | Quenching in ice water, neutralization | [3] |

| Purification | Recrystallization from ethanol | [3] |

| Yield | ~89.5% (for analogous compound) | [3] |

This comprehensive guide provides a detailed pathway and experimental protocols for the synthesis of this compound from 3-chloroaniline. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

References

Spectroscopic Profiling of 4,7-Dichloro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,7-dichloro-2-methylquinoline, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds, namely 4,7-dichloroquinoline and other substituted quinolines. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical validation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃. The presence of the methyl group at the C2 position and the chlorine atoms at C4 and C7 will influence the electronic environment of the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (at C2) | 2.5 - 2.7 | Singlet (s) | N/A |

| H3 | 7.2 - 7.4 | Singlet (s) | N/A |

| H5 | 7.9 - 8.1 | Doublet (d) | 8.5 - 9.0 |

| H6 | 7.4 - 7.6 | Doublet of doublets (dd) | 8.5 - 9.0, 2.0 - 2.5 |

| H8 | 8.0 - 8.2 | Doublet (d) | 2.0 - 2.5 |

¹³C NMR (Carbon-13 NMR): The predicted chemical shifts are provided for the carbon atoms of the quinoline ring system and the methyl substituent.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | 18 - 25 |

| C2 | 158 - 162 |

| C3 | 121 - 124 |

| C4 | 148 - 152 |

| C4a | 147 - 150 |

| C5 | 127 - 130 |

| C6 | 125 - 128 |

| C7 | 135 - 138 |

| C8 | 128 - 131 |

| C8a | 148 - 151 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring and the substituent groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3050 - 3150 | Medium |

| C-H stretching (methyl) | 2900 - 3000 | Medium |

| C=N stretching | 1600 - 1620 | Medium to Strong |

| C=C stretching (aromatic) | 1450 - 1580 | Medium to Strong |

| C-Cl stretching | 1000 - 1100 | Strong |

| C-H out-of-plane bending | 800 - 900 | Strong |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is anticipated to yield a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Identity | Predicted Relative Abundance |

| 211/213/215 | [M]⁺ (Molecular ion) | High (Isotopic pattern for 2 Cl atoms) |

| 196/198/200 | [M-CH₃]⁺ | Moderate |

| 176/178 | [M-Cl]⁺ | Moderate |

| 161 | [M-CH₃-Cl]⁺ | Moderate |

| 126 | [M-2Cl-CH₃]⁺ | Low |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid samples like this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube securely and ensure the sample is fully dissolved by gentle vortexing or inversion.

2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Protocol (Thin Solid Film Method)[1]

1. Sample Preparation:

-

Dissolve a small amount (approx. 10-20 mg) of this compound in a volatile organic solvent such as methylene chloride or acetone.[1]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a drop of the prepared solution onto the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

2. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Place the salt plate with the sample film in the sample holder of the instrument.

-

Acquire a background spectrum of the clean, empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The number of scans can be varied (typically 16-32) to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry Protocol (Electron Ionization)[2][3][4][5]

1. Sample Introduction:

-

Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph (GC/MS).[2]

-

For direct insertion, the sample is placed in a capillary tube at the end of the probe.

2. Ionization:

-

The sample is vaporized by heating in the ion source.[2]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2][4] This causes the molecules to ionize and fragment.[3][2][5]

3. Mass Analysis:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

4. Detection and Data Processing:

-

An electron multiplier or other suitable detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Relationship between Molecular Structure and Spectroscopic Information.

References

An In-depth Technical Guide to the Characterization of 4,7-Dichloroquinoline (CAS 86-98-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and development purposes only. All procedures should be conducted by trained professionals in a controlled laboratory setting, adhering to all relevant safety protocols.

Introduction

This technical guide provides a comprehensive overview of the characterization of 4,7-dichloroquinoline, a halogenated quinoline derivative with the Chemical Abstracts Service (CAS) registry number 86-98-6. It is crucial to note that while the topic requested was "4,7-Dichloro-2-methylquinoline," the provided CAS number corresponds to 4,7-Dichloroquinoline . This guide will focus on the characterization of the latter, as the CAS number is the more precise chemical identifier.

4,7-Dichloroquinoline serves as a critical intermediate in the synthesis of several key pharmaceutical compounds, most notably the aminoquinoline class of antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2] Its chemical reactivity, particularly the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution, makes it a valuable building block in medicinal chemistry.[3] This document collates essential data on its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visual workflows to aid in laboratory applications.

Physicochemical and Spectroscopic Data

The fundamental properties of 4,7-dichloroquinoline are summarized below. These values are compiled from various sources and represent typical data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 86-98-6 | [4] |

| Molecular Formula | C₉H₅Cl₂N | [4] |

| Molecular Weight | 198.05 g/mol | [5] |

| Appearance | White to pale brown/yellow powder or crystalline solid | [6][7] |

| Melting Point | 81-88 °C | [5][7] |

| Boiling Point | ~317 °C (at 760 mmHg) | [2] |

| Solubility | Soluble in chloroform (50 mg/mL), tetrahydrofuran. Insoluble in water. | [5][8] |

| LogP | 3.57 | [9] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (CDCl₃) | δ 8.78 (d, J=4.8 Hz, 1H), 8.15 (d, J=9.2 Hz, 1H), 8.11 (d, J=2.4 Hz, 1H), 7.59 (dd, J=9.2, 2.4 Hz, 1H), 7.48 (d, J=4.8 Hz, 1H) | |

| ¹³C NMR (CDCl₃) | Spectral data available, refer to experimental section for details. | [10] |

| Mass Spectrometry (EI) | m/z 199, 197, 162 | [11] |

| Infrared (IR) | Conforms to structure, characteristic peaks for aromatic C-H and C-Cl stretches. | [1][7] |

| UV/VIS (Methanol) | λmax: 228 nm | [12] |

Table 3: Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [13] |

| Space Group | P2₁/c | [13] |

| a | 18.2243 (17) Å | [13] |

| b | 3.8253 (5) Å | [13] |

| c | 23.622 (3) Å | [13] |

| β | 96.61 (1)° | [13] |

| Volume | 1635.8 (4) ų | [13] |

| Z | 8 | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 4,7-dichloroquinoline.

Synthesis Protocol (Gould-Jacobs Reaction followed by Chlorination)

This common industrial synthesis route involves the reaction of m-chloroaniline with an ethoxymethylenemalonic ester, followed by cyclization, hydrolysis, decarboxylation, and finally, chlorination.[1]

Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline

-

A mixture of m-chloroaniline and diethyl ethoxymethylenemalonate is heated.

-

The resulting intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether (Dowtherm A) to form the corresponding quinoline ester.[14]

-

The ester is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[15]

-

This acid is decarboxylated by heating in Dowtherm A to produce 7-chloro-4-hydroxyquinoline.[16]

Step 2: Chlorination to 4,7-Dichloroquinoline

-

Suspend the air-dried 7-chloro-4-hydroxyquinoline in a high-boiling solvent (e.g., Dowtherm A or toluene) in a flask equipped with a stirrer and reflux condenser.[15][16]

-

Cool the solution to room temperature and add phosphorus oxychloride (POCl₃).[16]

-

Heat the reaction mixture to 135-140 °C and stir for 1 hour.[16]

-

After cooling, the reaction mixture is carefully poured into ice-cold water.[17]

-

The aqueous mixture is then neutralized with a base (e.g., 10% sodium hydroxide) to a pH of 7-8 to precipitate the crude 4,7-dichloroquinoline.[17]

-

The solid product is collected by filtration, washed thoroughly with water, and dried.[16]

-

Recrystallization from a suitable solvent like ethanol or hexane can be performed for further purification.[13][17]

Characterization Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 4,7-dichloroquinoline in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument, typically at 75 MHz for a 300 MHz spectrometer.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

-

2.2.2 Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) Mass Spectrometry is commonly used for this compound. Electrospray Ionization (ESI) can also be used, particularly for identifying protonated molecules and adducts.[18][19]

-

Sample Introduction: For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: ~200-250 °C.

-

-

Expected Fragmentation: The fragmentation pattern is key to structural confirmation. Common fragments arise from the loss of chlorine atoms and cleavage of the quinoline ring system.

2.2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Expected Peaks: Look for characteristic absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching in the aromatic system (approx. 1600-1450 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).

2.2.4 High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Method: A reverse-phase HPLC method is suitable for purity assessment.[9][20]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[20]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an additive like phosphoric acid or formic acid for peak shaping) is typical.[9]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol/water.

-

Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak relative to the total peak area.

Mandatory Visualizations

The following diagrams illustrate key workflows for the synthesis and characterization of 4,7-dichloroquinoline.

Caption: Synthesis workflow for 4,7-dichloroquinoline.

Caption: Analytical workflow for compound characterization.

References

- 1. 4,7-Dichloroquinoline | 86-98-6 | Benchchem [benchchem.com]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 4,7-ジクロロキノリン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4,7-Dichloroquinoline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4,7-Dichloroquinoline | SIELC Technologies [sielc.com]

- 10. 4,7-Dichloroquinoline(86-98-6) 13C NMR [m.chemicalbook.com]

- 11. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 12. chemwhat.com [chemwhat.com]

- 13. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure and Analysis of 4,7-Dichloroquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the crystal structure of 4,7-dichloroquinoline, a critical intermediate in the synthesis of several key pharmaceutical compounds, including antimalarial drugs like chloroquine and hydroxychloroquine.[1][2][3] While specific crystallographic data for the 2-methyl derivative is not publicly available, this document presents a comprehensive analysis of the parent compound, 4,7-dichloroquinoline, based on published single-crystal X-ray diffraction studies. The guide includes detailed experimental protocols for its synthesis and crystallographic analysis, quantitative structural data, and visualizations of experimental workflows and its role in drug synthesis.

Crystallographic Data for 4,7-Dichloroquinoline

The definitive crystal structure of 4,7-dichloroquinoline was determined by Kulkarni et al. through single-crystal X-ray diffraction.[4][5] The analysis revealed a monoclinic crystal system with two unique molecules in the asymmetric unit, both of which are essentially planar.[4][5] All quantitative data from the crystallographic study are summarized below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₅Cl₂N |

| Formula Weight | 198.04 g/mol |

| Temperature | 123 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 18.2243 (17) Å |

| b | 3.8253 (5) Å |

| c | 23.622 (3) Å |

| β | 96.61 (1)° |

| Volume | 1635.8 (4) ų |

| Z | 8 |

| Calculated Density | 1.609 Mg/m³ |

| Absorption Coefficient | 0.778 mm⁻¹ |

| F(000) | 800 |

| Data Collection & Refinement | |

| R-factor (R1) | 0.096 |

| wR factor (wR2) | 0.327 |

| Data-to-parameter ratio | 14.7 |

| Data sourced from Kulkarni, A. A., et al. (2012).[4][5] |

Table 2: Selected Atomic Coordinates and Isotropic Displacement Parameters (Ų)

| Atom | x | y | z | U(eq) |

| Cl1A | 0.46391 (11) | 0.7593 (6) | 0.94032 (9) | 0.0625 (6) |

| Cl2A | 0.31181 (11) | 0.9079 (6) | 0.65527 (9) | 0.0630 (6) |

| N1A | 0.5405 (3) | 0.4243 (18) | 0.7726 (3) | 0.0560 (15) |

| C2A | 0.5808 (4) | 0.369 (2) | 0.8223 (4) | 0.0544 (18) |

| C3A | 0.5587 (4) | 0.467 (2) | 0.8763 (4) | 0.0560 (18) |

| C4A | 0.4924 (4) | 0.6317 (19) | 0.8765 (3) | 0.0501 (16) |

| C5A | 0.3766 (4) | 0.8694 (19) | 0.8220 (4) | 0.0544 (18) |

| Abridged data for one of the two molecules in the asymmetric unit. Sourced from Kulkarni, A. A., et al. (2012).[4][5] |

Experimental Protocols

Synthesis of 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline is well-established and typically follows a multi-step process, often beginning with m-chloroaniline, as described in various chemical synthesis literature.[2][6][7]

Methodology:

-

Condensation: A mixture of m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated (e.g., on a steam bath) for approximately one hour to form the intermediate, ethyl α-carbethoxy-β-m-chloroanilinoacrylate.[6]

-

Cyclization: The resulting acrylate intermediate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to boiling (approx. 250 °C) for one hour.[2][6] This thermal cyclization step forms the quinoline ring structure.

-

Saponification & Acidification: The cyclized product is cooled, filtered, and then hydrolyzed by refluxing in an aqueous sodium hydroxide solution. This step converts the ester group to a carboxylic acid. The solution is then acidified (e.g., with HCl) to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[6]

-

Decarboxylation: The resulting acid is suspended in a high-boiling point solvent (e.g., Dowtherm A) and boiled to induce decarboxylation, yielding 7-chloro-4-quinolinol.[6]

-

Chlorination: The 7-chloro-4-quinolinol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a solvent like toluene. The mixture is heated (e.g., 100-140 °C) to substitute the 4-hydroxyl group with a chlorine atom, yielding the final product, 4,7-dichloroquinoline.[6][7]

-

Purification: The crude product is purified through extraction and recrystallization from a suitable solvent (e.g., ethanol or Skellysolve B) to obtain needle-shaped crystals.[6][8]

Caption: A flowchart illustrating the multi-step chemical synthesis of 4,7-dichloroquinoline.

Single-Crystal X-ray Crystallography Protocol

The determination of a small molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction.[9][10][11] This technique requires a high-quality, single crystal of the compound.[10]

Methodology:

-

Crystallization: The first and often most challenging step is to grow a diffraction-quality single crystal (typically >0.1 mm in all dimensions).[9][10] This is achieved by slowly cooling a supersaturated solution of the purified compound. Various methods like slow evaporation, solvent layering, or vapor diffusion can be employed. Rapid cooling should be avoided as it can lead to the formation of powders or imperfect crystals.[12]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and cryo-protectant oil, before being placed in a cold stream of nitrogen gas (e.g., 123 K) on the diffractometer.

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[9] The crystal is rotated, and a series of diffraction patterns are collected by a detector. Each compound produces a unique diffraction pattern based on its internal atomic arrangement.[10]

-

Data Reduction: The collected raw diffraction intensities are processed. This involves integrating the intensities of each reflection, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data.

-

Structure Solution: The "phase problem" is the primary challenge in crystallography, as the phases of the diffracted X-rays cannot be measured directly.[10] For small molecules, ab initio or "direct methods" are typically used to calculate initial phase estimates from the diffraction amplitudes.[10]

-

Structure Refinement: An initial electron density map is generated using the calculated phases and measured amplitudes. From this map, an atomic model of the molecule is built. This model is then refined using a least-squares method, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[10]

-

Validation and Deposition: The final refined structure is validated for geometric and crystallographic reasonability. The data is then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), for public access.

Caption: A summary of the key stages in determining a molecule's crystal structure.

Role in Drug Development

4,7-dichloroquinoline is not typically an active pharmaceutical ingredient itself but serves as a foundational scaffold for the synthesis of quinoline-based drugs.[3] Its most notable application is in the production of 4-aminoquinoline antimalarials, including chloroquine and hydroxychloroquine.[1] The reactivity of the chlorine atom at the 4-position allows for its substitution with various amine side chains, which is a key step in imparting antimalarial activity.[3] Quinoline derivatives are a significant class of compounds investigated for a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[13][14]

Caption: Logical relationship of 4,7-dichloroquinoline as a precursor to antimalarial drugs.

References

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. rigaku.com [rigaku.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4,7-Dichloro-2-methylquinoline in Organic Solvents: A Technical Guide

Disclaimer: A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 4,7-dichloro-2-methylquinoline in organic solvents. This guide, therefore, provides available solubility data for the closely related analogue, 4,7-dichloroquinoline, to offer valuable insights for researchers. Furthermore, a detailed experimental protocol is presented to enable the determination of the solubility of this compound in various organic solvents.

Introduction

This compound is a substituted quinoline derivative of interest in medicinal chemistry and materials science. Understanding its solubility in organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a summary of available solubility data for a key structural analogue and a comprehensive methodology for determining the solubility of the title compound.

Quantitative Solubility Data for the Analogue: 4,7-Dichloroquinoline

| Solvent | Temperature (°C) | Solubility | Data Type |

| Chloroform | Not Specified | 50 mg/mL | Qualitative |

| Ethanol | 26.65 | 0.0113 | Mole Fraction |

| Ethanol | 30.05 | 0.0145 | Mole Fraction |

| Ethanol | 34.95 | 0.0224 | Mole Fraction |

| Ethanol | 40.15 | 0.0364 | Mole Fraction |

| Ethanol | 44.95 | 0.0564 | Mole Fraction |

| Ethanol | 50.05 | 0.0886 | Mole Fraction |

| Ethanol | 55.15 | 0.1353 | Mole Fraction |

| Ethanol | 60.25 | 0.2083 | Mole Fraction |

It is important to note that this data is for 4,7-dichloroquinoline and should be used as an estimation for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent. Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same organic solvent using volumetric flasks and pipettes to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC:

-

Develop a suitable HPLC method for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Generate a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

-

S (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Molar mass and molecular formula of 4,7-Dichloro-2-methylquinoline

An In-depth Technical Guide to 4,7-Dichloro-2-methylquinoline

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural backbone of many synthetic drugs and natural alkaloids. Their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug development. This technical guide focuses on a specific derivative, this compound, providing a summary of its core physicochemical properties and outlining potential avenues for its synthesis and biological evaluation based on established protocols for closely related analogues. While this compound is available for research purposes, it is notably less characterized in scientific literature compared to its non-methylated counterpart, 4,7-dichloroquinoline, presenting opportunities for novel investigation.

Core Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for any experimental design, from solubilization and reaction setup to safety and handling protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Cl₂N | |

| Molar Mass | 212.08 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |

| SMILES String | ClC1=CC(C)=NC2=C1C=CC(Cl)=C2 | |

| Hazard Classifications | Acute Toxicity (Oral), Skin Irritant, Eye Damage, STOT SE, Aquatic Chronic | |

| Signal Word | Danger |

Synthesis Methodology

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, established methods for analogous quinoline structures, such as the Gould-Jacobs reaction, provide a logical and adaptable framework. The following diagram illustrates a generalized workflow for the synthesis of a substituted dichloroquinoline, which could be modified for the target compound, likely starting from 3-chloroaniline and an appropriate beta-ketoester.

Potential Applications in Drug Development

While biological data for this compound itself is scarce, the broader class of 4,7-dichloroquinoline derivatives is of significant interest to drug development professionals. The parent compound, 4,7-dichloroquinoline, serves as a crucial intermediate in the synthesis of widely used antimalarial drugs like chloroquine and hydroxychloroquine.[1][2]

Research on 4,7-dichloroquinoline has demonstrated its potential in several areas:

-

Antimalarial Activity: It shows significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[3]

-

Antiviral Properties: Studies have indicated its ability to inhibit viral pathogens such as the dengue virus (DENV-2).[3]

-

Insecticidal Effects: The compound has proven toxic to the larval stages of mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti).[3]

These activities of the parent compound suggest that this compound could be a valuable candidate for screening in similar assays to determine how the addition of the 2-methyl group modulates its biological profile and potential therapeutic applications.

Experimental Protocols: A Representative Example

To facilitate future research, this section provides a detailed, representative protocol for a larvicidal bioassay, adapted from studies on the parent 4,7-dichloroquinoline.[3] This methodology can be directly applied to assess the insecticidal potential of this compound.

Objective: To determine the 50% lethal concentration (LC₅₀) of this compound against Aedes aegypti larvae.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dechlorinated water

-

Third-instar larvae of Aedes aegypti

-

250 mL glass beakers

-

Micropipettes

-

Yeast extract (for larval food)

Procedure:

-

Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound by dissolving the appropriate amount in 1 mL of DMSO and then diluting with dechlorinated water.

-

Serial Dilutions: Create a series of test concentrations (e.g., 1, 2.5, 5, 7.5, 10 ppm) from the stock solution. Each concentration should be prepared in a 250 mL beaker containing 199 mL of dechlorinated water and 1 mL of the appropriate stock dilution.

-

Control Groups: Prepare two control groups: one with 200 mL of dechlorinated water only, and another with 1 mL of the DMSO/water mixture to account for any solvent-induced mortality.

-

Larval Introduction: Introduce 25 third-instar larvae of Aedes aegypti into each test and control beaker. Add a pinch of yeast extract as food.

-

Incubation: Maintain the beakers at standard laboratory conditions (e.g., 27 ± 2°C, 75-85% relative humidity, 14:10 light:dark photoperiod).

-

Mortality Assessment: Record the number of dead larvae in each beaker after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the LC₅₀ value and its 95% confidence intervals.

The following diagram illustrates the workflow for this representative biological assay.

Conclusion

This compound is a halogenated quinoline derivative with defined physicochemical properties but limited characterization in the scientific literature regarding its synthesis and biological activity. Its structural similarity to the pharmacologically significant 4,7-dichloroquinoline suggests it may hold untapped potential as an antimalarial, antiviral, or insecticidal agent. The methodologies and comparative data presented in this guide offer a foundational framework for researchers and drug development professionals to initiate further investigation into this compound, potentially leading to the discovery of novel therapeutic agents.

References

The Pharmacological Potential of 4,7-Dichloro-2-methylquinoline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, the 4,7-dichloro-2-methylquinoline core represents a promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to facilitate further research and development in this area.

Biological Activities of this compound and Related Derivatives

Derivatives of the 4,7-dichloroquinoline scaffold have shown significant promise across various therapeutic areas. The presence of chlorine atoms at the 4 and 7 positions, combined with a methyl group at the 2 position, offers a unique electronic and steric profile for molecular interactions with biological targets.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1] While specific data for this compound derivatives is emerging, the broader class of 4,7-dichloroquinoline derivatives has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of 4,7-Dichloroquinoline and its Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Morita-Baylis-Hillman adducts of 4,7-dichloroquinoline | MCF-7, HCT-116, HL-60, NCI-H292 | IC50 | 4.60 µmol L-1 | [2] |

| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | IC50 | 1.38, 5.34, 5.21 µM (for compound 12e) | [3] |

| Quinoline-based dihydrazone derivatives | BGC-823, BEL-7402, MCF-7, A549 | IC50 | 7.01 to 34.32 μM | [4][5] |

| 2-aminodihydroquinoline analogs | MDA-MB-231 | IC50 | ~2 µM (for compounds 5f and 5h) | [6] |

| A novel quinoline derivative (91b1) | A549, AGS, KYSE150, KYSE450 | MTS50 | Lower than cisplatin in some cases | [7] |

| 2-morpholino-4-anilinoquinoline derivatives | HepG2 | IC50 | 8.50, 11.42, 12.76 μM | [8] |

Antimicrobial Activity

The quinoline core is a well-known pharmacophore in antimicrobial drugs. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal pathogens.

A study on 4,7-dichloro-2-quinolinemethylacrylate (AQM) , a derivative of the core compound, demonstrated its antibacterial potential. At a concentration of 125 ppm, AQM exhibited a 51.7% growth inhibition of Pectobacterium carotovorum subsp. carotovorum (Pcc) and a bacteriostatic effect against Staphylococcus aureus and Bacillus sp.[9]

Table 2: Antibacterial Activity of 4,7-dichloro-2-quinolinemethylacrylate (AQM)

| Bacterial Strain | Concentration | Effect | Reference |

| Pectobacterium carotovorum subsp. carotovorum (Pcc) | 125 ppm | 51.7% growth inhibition | [9] |

| Staphylococcus aureus | 125 ppm | Bacteriostatic | [9] |

| Bacillus sp. | 125 ppm | Bacteriostatic | [9] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Quinoline derivatives have been explored for their anti-inflammatory properties. Studies on related quinoline compounds have shown inhibition of key inflammatory mediators. For instance, certain quinoline-related carboxylic acids have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[10] Another study on a 7-chloro-4-(piperazin-1-yl)quinoline derivative highlighted its ability to suppress nitric oxide (NO) and cyclooxygenase-2 (COX-2), key mediators of inflammation.

Antiviral and Antiparasitic Activities

The 4,7-dichloroquinoline scaffold is famously the basis for the antimalarial drug chloroquine.[11] This highlights the potential of its derivatives in combating parasitic infections. Research has shown that 4,7-dichloroquinoline exhibits significant in-vitro antiplasmodial efficacy with IC50 values of 6.7 nM against chloroquine-sensitive and 8.5 nM against chloroquine-resistant strains of Plasmodium falciparum.[12] Furthermore, this compound has shown activity against the dengue virus serotype 2 (DENV-2).[12] Novel quinoline derivatives have also demonstrated dose-dependent inhibition of DENV-2 in the low and sub-micromolar range.[13][14]

Derivatives of 4,7-dichloroquinoline have also been found to have larvicidal and pupicidal properties against mosquito vectors of malaria and dengue, such as Anopheles stephensi and Aedes aegypti.[12][15]

Table 3: Antiparasitic and Antiviral Activity of 4,7-Dichloroquinoline

| Organism/Virus | Strain | Activity Metric | Value | Reference |

| Plasmodium falciparum | Chloroquine-sensitive (CQ-s) | IC50 | 6.7 nM | [12] |

| Plasmodium falciparum | Chloroquine-resistant (CQ-r) | IC50 | 8.5 nM | [12] |

| Dengue Virus Serotype 2 (DENV-2) | - | - | Significant activity | [12] |

| Anopheles stephensi (larva I) | - | LC50 | 4.408 µM/mL | [12] |

| Anopheles stephensi (pupa) | - | LC50 | 7.958 µM/mL | [12] |

| Aedes aegypti (larva I) | - | LC50 | 5.016 µM/mL | [12] |

| Aedes aegypti (pupa) | - | LC50 | 10.669 µM/mL | [12] |

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a range of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.[5]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[16]

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry can be used to analyze the effects of compounds on the cell cycle and to quantify apoptosis.

Materials:

-

Target cancer cell lines

-

This compound derivatives

-

Propidium Iodide (PI) staining solution for cell cycle analysis

-

Annexin V-FITC/PI apoptosis detection kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure for Cell Cycle Analysis:

-

Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.[6]

Procedure for Apoptosis Analysis:

-

Cell Treatment: Treat cells with the test compounds as described above.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5][17][18]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Induction Pathway

Many anticancer agents, including quinoline derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

General Workflow for Biological Activity Screening

The process of evaluating the biological activity of novel compounds follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The existing data on related quinoline derivatives strongly suggests a broad range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic effects.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are essential to assess their efficacy and safety profiles in relevant disease models. The information presented in this guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Substituted Quinolines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of a vast array of synthetic methodologies and the discovery of numerous compounds with profound biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of substituted quinoline synthesis, from foundational classical methods to their modern applications. Detailed experimental protocols for key syntheses are provided, alongside quantitative data on the biological activity of significant derivatives, to facilitate comparison and application in research and development.

The Dawn of Quinoline Synthesis: The Classical Era

The latter half of the 19th century was a period of intense discovery in organic chemistry, laying the groundwork for the synthesis of quinolines. These classical named reactions, many of which are still in use today, were pivotal in unlocking the chemical potential of this heterocyclic system.[1]

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1][2] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1][2] Ferrous sulfate is often added to moderate the otherwise violent exothermic reaction.[3] The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to the aromatic quinoline ring.[1][3][4]

The Friedländer Synthesis (1882)

The German chemist Paul Friedländer developed this versatile method for preparing quinoline derivatives by the reaction of 2-aminobenzaldehydes or 2-aminoaryl ketones with compounds containing a reactive α-methylene group, such as ketones.[5][6] The reaction can be catalyzed by either acids or bases.[5][6] Two primary mechanisms are proposed: one involving an initial aldol condensation followed by cyclization and dehydration, and another beginning with the formation of a Schiff base followed by an Aldol reaction and elimination.[6]

The Combes Quinoline Synthesis (1888)

The Combes synthesis, reported by Alphonse Combes, provides a route to 2,4-disubstituted quinolines.[4][7] It involves the acid-catalyzed condensation of an arylamine with a β-diketone.[4][8] The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[4][8]

The Doebner-von Miller Reaction (1881)

Considered a modification of the Skraup synthesis, the Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines.[9][10] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[9][10] When the α,β-unsaturated carbonyl is formed in situ from two carbonyl compounds, it is known as the Beyer method.[9] The reaction mechanism has been a subject of debate, with a fragmentation-recombination mechanism being proposed based on isotope scrambling experiments.[9]

The Pfitzinger Reaction (Pfitzinger-Borsche Reaction)

This reaction provides a route to quinoline-4-carboxylic acids and involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2][11] The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by the formation of an imine with the carbonyl compound, which tautomerizes to an enamine that subsequently cyclizes and dehydrates.[2][11]

Key Historical Milestones in the Application of Substituted Quinolines

The history of substituted quinolines is intrinsically linked to the fight against infectious diseases, most notably malaria.

-

1820 : French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate quinine from the bark of the Cinchona tree. Quinine, a naturally occurring quinoline alkaloid, becomes the first effective treatment for malaria.

-

1934 : German scientists synthesize Resochin, a 4-aminoquinoline, which would later be known as chloroquine.

-

1940s : Chloroquine is introduced and proves invaluable in the fight against malaria during and after World War II.

Quantitative Data on the Biological Activity of Substituted Quinolines

The versatility of the quinoline scaffold has led to the development of a wide range of derivatives with potent biological activities, including anticancer and antibacterial properties.

Anticancer Activity of Substituted Quinolines

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | Compound 12e | MGC-803 | 1.38 | [12] |

| Quinoline-Chalcone | Compound 12e | HCT-116 | 5.34 | [12] |

| Quinoline-Chalcone | Compound 12e | MCF-7 | 5.21 | [12] |

| Phenylsulfonylurea Derivative | Compound 7 | HepG-2 | 2.71 | [12] |

| Phenylsulfonylurea Derivative | Compound 7 | A549 | 7.47 | [12] |

| Phenylsulfonylurea Derivative | Compound 7 | MCF-7 | 6.55 | [12] |

| 4,7-Disubstituted Quinoline | Hydrazone Derivative | SF-295, HTC-8, HL-60 | 0.314 - 4.65 (µg/cm³) | [13] |

| N-alkylated, 2-oxoquinoline | Derivatives 16-21 | HEp-2 | 49.01 - 77.67 (%) | [13] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Compound 55 | HL-60 | 19.88 (µg/ml) | [13] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Compound 55 | U937 | 43.95 (µg/ml) | [13] |

| Quinoline-2-carboxamides | Compound 5 | PC-3 | 1.29 | [14] |

| 4-Aniline Quinoline | Compound 38 | PI3K | 0.72 | [15] |

| 4-Aniline Quinoline | Compound 38 | mTOR | 2.62 | [15] |

| Imidazo[4,5-c]quinoline | Compound 39 | mTOR | 1.4 | [15] |

| Imidazo[4,5-c]quinoline | Compound 39 | PI3Kα | 0.9 | [15] |

| Thieno[3,2-c]quinoline | Compound 41 | PI3K | 1 | [15] |

| Thieno[3,2-c]quinoline | Compound 41 | K562 | 0.15 | [15] |

| Thieno[3,2-c]quinoline | Compound 41 | DU145 | 2.5 | [15] |

| 2-Styrylquinoline | Compound 48 | EGFR | 2.23 | [15] |

| 2-Styrylquinoline | Compound 49 | EGFR | 1.11 | [15] |

| Quinoline-Pyrazoline Hybrid | Compound 51 | EGFR | 0.0318 | [15] |

| Quinoline-Pyrazoline Hybrid | Compound 52 | EGFR | 0.03707 | [15] |

| Quinoline-Pyrazoline Hybrid | Compound 53 | EGFR | 0.04252 | [15] |

Antibacterial Activity of Substituted Quinolines

| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one Derivative | Compound 6c | MRSA | 0.75 | [16] |

| Quinoline-2-one Derivative | Compound 6c | VRE | 0.75 | [16] |

| Quinoline-2-one Derivative | Compound 6c | MRSE | 2.50 | [16] |

| Sulfonamide-based Quinolone | Compound 43a | Multiple Strains | 0.62 (mg/mL) | [17] |

| Quinolone-3-carbonitrile | Derivatives 89a-e | Multiple Strains | 3.13 - 100 (µM) | [17] |

| Quinolone Hybrid | Compound 15 | S. aureus | 0.8 (µM) | [18] |

| Quinolone Hybrid | Compound 15 | B. cereus | 0.8 (µM) | [18] |

| Rhodanine-incorporated Quinoline | Compounds 27-32 | M. tuberculosis H37Ra | 1.66 - 9.57 | [18] |

| Ciprofloxacin-pyridinium salt | Compound 3e | C. albicans | 1.87 | [19] |

| Fluoroquinolone | Ciprofloxacin | E. coli | 0.013 - 1 | [20] |

| Fluoroquinolone | Ciprofloxacin | S. aureus | 0.125 - 8 | [20] |

| Fluoroquinolone | Ciprofloxacin | P. aeruginosa | 0.15 - >32 | [20] |

| Fluoroquinolone | Levofloxacin | E. coli | ≤ 0.06 - 2 | [20] |

| Fluoroquinolone | Levofloxacin | S. aureus | 0.06 - >8.0 | [20] |

| Fluoroquinolone | Levofloxacin | P. aeruginosa | 0.5 - >512 | [20] |

| Fluoroquinolone | Moxifloxacin | E. coli | 4 - 8 | [20] |

| Fluoroquinolone | Moxifloxacin | S. aureus | 0.064 - 0.5 | [20] |

| Fluoroquinolone | Moxifloxacin | P. aeruginosa | 1 - >32 | [20] |

| Non-Fluoroquinolone | Nalidixic Acid | E. coli | 0.50 - 64 | [20] |

| Non-Fluoroquinolone | Nalidixic Acid | S. aureus | 0.25 | [20] |

| Non-Fluoroquinolone | Nalidixic Acid | P. aeruginosa | 700 | [20] |

Detailed Experimental Protocols for Key Syntheses

Protocol 1: Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate heptahydrate

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

-

Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

-

Add the ferrous sulfate heptahydrate.

-